molecular formula C9H14BN B481747 2-(Diethylboryl)pyridine CAS No. 385804-67-1

2-(Diethylboryl)pyridine

Cat. No. B481747
CAS RN: 385804-67-1
M. Wt: 147.03g/mol
InChI Key: JACDTQSEDSXTNY-UHFFFAOYSA-N
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Description

2-(Diethylboryl)pyridine is a research chemical with the molecular formula C9H14BN and a molecular weight of 147.03 . It is also known by the IUPAC name diethyl (pyridin-2-yl)borane .


Molecular Structure Analysis

The molecular structure of 2-(Diethylboryl)pyridine involves a pyridine ring with a diethylboryl group attached . The exact structure and properties can be further investigated using techniques like density functional theory .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Diethylboryl)pyridine are not available, it’s worth noting that pyridine derivatives are known to undergo various types of reactions, including Schiff base condensation reactions .


Physical And Chemical Properties Analysis

2-(Diethylboryl)pyridine has a molecular weight of 147.03 . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

  • Versatility in Arylpyridine Synthesis : 3-(Diethylboryl)pyridine, a closely related compound, serves as a versatile starting material for the synthesis of arylpyridines. It is notable for its stability under ambient conditions despite minimal steric hindrance on the boron atom. This compound forms a cyclic tetramer with a void via intermolecular boron−nitrogen coordination bonds (Sugihara et al., 1996).

  • Ligand Applications : Derivatives of pyridine have been used as ligands for over 15 years. They offer certain advantages and disadvantages compared to more widely investigated terpyridines. These ligands have applications in luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Coordination Chemistry and Self-Assembly : The self-assembly of derivatives like 3-[4‘-(Diethylboryl)phenyl]pyridine and 3-[3‘-(Diethylboryl)phenyl]pyridine has been studied. These compounds form equilibrium mixtures of oligomers through intermolecular boron−nitrogen coordination bonds. Their properties vary depending on temperature, concentration, and solvent (Wakabayashi et al., 1999).

  • Structural Studies and Scrambling Reactions : 3-(Diethylborylethynyl)pyridines assemble into a cyclic trimer stabilized by intermolecular boron–nitrogen coordination bonds in both solution and crystalline state. These structures are flexible enough to be affected by crystal packing (Wakabayashi et al., 2014).

  • Applications in Sensing and Imaging : Pyridine-based scaffolds have been developed as fluorescent probes for selective detection of ions like Pd2+. These probes have potential applications in paper-strip sensors, polystyrene film-based sensors, and cell imaging (Kumar et al., 2017).

Future Directions

2-(Diethylboryl)pyridine is a useful research chemical , and its potential applications and future directions would be subject to ongoing research in the field of chemistry.

properties

IUPAC Name

diethyl(pyridin-2-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACDTQSEDSXTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylboryl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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